molecular formula C13H20N2O4 B2962651 Ethyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate CAS No. 1975118-81-0

Ethyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate

Cat. No. B2962651
CAS RN: 1975118-81-0
M. Wt: 268.313
InChI Key: VAFYFZTXLIDLGU-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring structure with two adjacent nitrogen atoms and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a novel series of Pyrazole derivatives were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular structure of the compound was confirmed by single crystal X-ray analysis .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a variety of chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Mechanism of Action

While the specific mechanism of action for Ethyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate is not mentioned in the search results, pyrazole derivatives are known to exhibit a variety of biological activities. They have been used as scaffolds in the synthesis of bioactive chemicals .

Safety and Hazards

Ethyl pyrazole-4-carboxylate, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Pyrazoles have been gaining popularity in several fields of science due to their wide range of applications and their role as versatile frameworks in various sectors of the chemical industry . Future research may focus on extending the structure–activity relationships in this class of derivatives, exploring novel synthetic techniques, and investigating the biological activity related to pyrazole derivatives .

properties

IUPAC Name

ethyl 1-methyl-3-(oxolan-2-ylmethoxymethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-3-18-13(16)11-7-15(2)14-12(11)9-17-8-10-5-4-6-19-10/h7,10H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFYFZTXLIDLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1COCC2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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